3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione
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Description
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
The compound features a piperazine core with two methoxyphenyl substituents at the 3 and 6 positions, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant anticancer properties. A notable study evaluated a series of 3,6-diunsaturated 2,5-DKPs against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives had IC50 values ranging from 0.7 to 8.9 μM, suggesting moderate to good anticancer efficacy .
Case Study: Anticancer Efficacy
A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The compound was found to significantly increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. This suggests a mechanism by which the compound may promote programmed cell death in cancerous cells .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. A study focused on related compounds showed that they could mitigate oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production through the IL-6/Nrf2 signaling pathway .
The antioxidative mechanism involves:
- Decreased ROS Production : The compound reduces oxidative damage induced by agents like H2O2.
- Cell Survival Promotion : By activating the Nrf2 pathway, it enhances cellular defense mechanisms against oxidative stress.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity | Mechanism | IC50 Value | Cell Line |
---|---|---|---|
Anticancer | Induces apoptosis via Bax and caspase-3 upregulation | 0.7 - 8.9 μM | A549, HeLa |
Antioxidant | Reduces ROS; stabilizes mitochondrial membrane | Not specified | HepG2 |
Properties
IUPAC Name |
3,6-bis(4-methoxyphenyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLQYYQYWBZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.